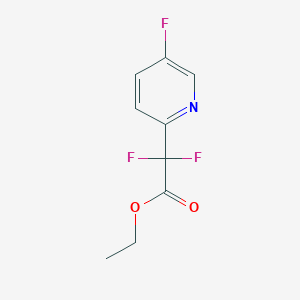
Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate
描述
Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate, or EFPA, is an organic compound that is used in a variety of different applications. It is a colorless liquid with a melting point of -48.3°C and a boiling point of 87.9°C. EFPA is a versatile compound that can be used as a reagent in organic synthesis, a catalyst in the preparation of pharmaceuticals, and a solvent in the laboratory.
作用机制
EFPA acts as a nucleophile in organic reactions, meaning that it is capable of forming covalent bonds with other molecules. It is also capable of forming hydrogen bonds with other molecules, which can increase the rate of reaction. EFPA can also act as a Lewis acid, meaning that it can accept electrons from other molecules.
生化和生理效应
EFPA is not known to have any biochemical or physiological effects in humans or other organisms. However, it is known to be toxic if inhaled or ingested, and it can cause skin irritation if it comes into contact with the skin.
实验室实验的优点和局限性
EFPA has several advantages for laboratory experiments. It is a versatile compound that can be used as a reagent, a catalyst, and a solvent in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, EFPA is toxic and should be handled with care when used in laboratory experiments.
未来方向
In the future, EFPA may be used in the preparation of novel fluorinated compounds and in the development of new pharmaceuticals. It may also be used as a reagent in the synthesis of fluorinated polymers and in the preparation of fluorescent dyes. Additionally, EFPA may be used as a catalyst in organic reactions and as a solvent in laboratory experiments. Finally, EFPA may be used as a reagent in the synthesis of fluorinated peptides.
科学研究应用
EFPA has a variety of applications in scientific research. It is used as a reagent for the synthesis of fluorinated compounds, such as fluorinated peptides, and for the preparation of pharmaceuticals. It is also used as a catalyst in organic reactions and as a solvent in laboratory experiments. EFPA is also used in the synthesis of fluorinated polymers and in the preparation of fluorescent dyes.
属性
IUPAC Name |
ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)9(11,12)7-4-3-6(10)5-13-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWORDDMSCLNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid](/img/structure/B1444599.png)
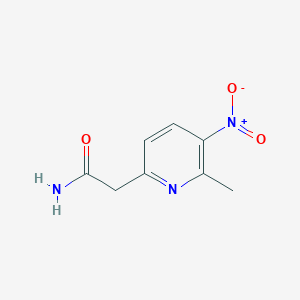
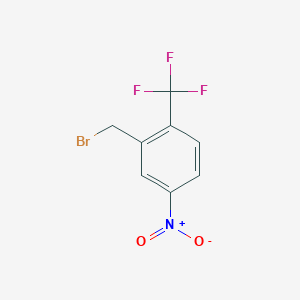
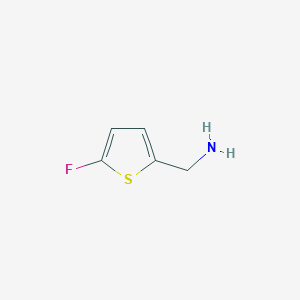
![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)

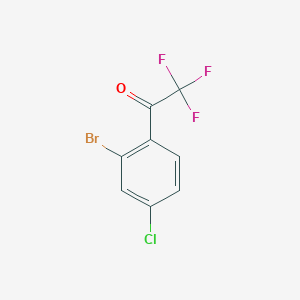
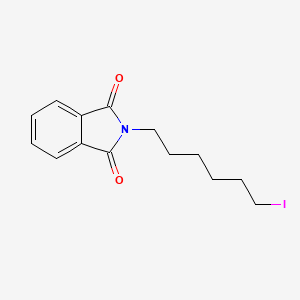
![N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1444615.png)
